Cis-Octahydrofuro[3,4-C]Pyridine Hydrochloride

Catalog No.
S15845548
CAS No.
M.F
C7H14ClNO
M. Wt
163.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cis-Octahydrofuro[3,4-C]Pyridine Hydrochloride

Product Name

Cis-Octahydrofuro[3,4-C]Pyridine Hydrochloride

IUPAC Name

(3aS,7aS)-1,3,3a,4,5,6,7,7a-octahydrofuro[3,4-c]pyridine;hydrochloride

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

InChI

InChI=1S/C7H13NO.ClH/c1-2-8-3-7-5-9-4-6(1)7;/h6-8H,1-5H2;1H/t6-,7+;/m1./s1

InChI Key

YIFFNLBQRNYTMJ-HHQFNNIRSA-N

Canonical SMILES

C1CNCC2C1COC2.Cl

Isomeric SMILES

C1CNC[C@@H]2[C@H]1COC2.Cl

Cis-Octahydrofuro[3,4-C]Pyridine Hydrochloride is a bicyclic compound characterized by its unique structure, which incorporates both furan and pyridine rings. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications. Its chemical formula is C7H13ClNC_7H_{13}ClN and it is typically encountered as a hydrochloride salt, enhancing its solubility in aqueous environments.

The compound exhibits a complex three-dimensional structure due to the presence of multiple chiral centers, which influences its reactivity and interaction with biological targets. The presence of the furo and pyridine moieties contributes to its chemical properties, making it an interesting subject for research in various fields including organic synthesis and pharmacology.

Typical of nitrogen-containing heterocycles. These include:

  • Electrophilic Substitution: The nitrogen atom in the pyridine ring can participate in electrophilic substitution reactions, allowing for the introduction of various substituents.
  • Nucleophilic Addition: The furan ring can react with nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-carbon bonds.
  • Hydrogenation Reactions: As indicated in related studies, hydrogenation can be employed to modify the saturation level of the rings, potentially altering biological activity or enhancing solubility .

Research into the biological activity of Cis-Octahydrofuro[3,4-C]Pyridine Hydrochloride has revealed promising results. It has been shown to exhibit:

  • Antimicrobial Properties: Compounds with similar structures have demonstrated effectiveness against various bacterial strains.
  • Enzyme Inhibition: Some derivatives have been identified as inhibitors of glycosidases, which are crucial for carbohydrate metabolism .
  • Cytotoxic Effects: Preliminary studies suggest potential cytotoxicity against certain cancer cell lines, indicating its possible role in cancer therapy.

The synthesis of Cis-Octahydrofuro[3,4-C]Pyridine Hydrochloride can be achieved through several methods:

  • Cyclization Reactions: One common approach involves the cyclization of appropriate precursors containing both furan and pyridine functionalities. This method often utilizes acid catalysts to promote ring closure.
  • Hydrogenation Processes: Reduction of corresponding unsaturated derivatives can yield the saturated form of this compound.
  • Multi-step Synthesis: Various synthetic routes have been developed that involve multiple steps including functional group transformations and protection-deprotection strategies to construct the bicyclic framework .

Cis-Octahydrofuro[3,4-C]Pyridine Hydrochloride has several notable applications:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development, particularly in creating new antimicrobial or anticancer agents.
  • Chemical Research: It serves as a valuable building block in organic synthesis for creating more complex molecular architectures.
  • Biological Studies: Used in research to study enzyme interactions and metabolic pathways due to its inhibitory properties.

Studies on the interactions of Cis-Octahydrofuro[3,4-C]Pyridine Hydrochloride with biological molecules have provided insights into its mechanism of action:

  • Enzyme Binding Affinity: Investigations have shown that this compound can bind effectively to specific enzymes involved in glycosidic bond hydrolysis, suggesting a competitive inhibition mechanism.
  • Receptor Interaction: Research indicates potential interactions with neurotransmitter receptors, which may explain some of its biological activities.

Cis-Octahydrofuro[3,4-C]Pyridine Hydrochloride shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
Octahydrofuro[3,4-b]pyridineBicyclicExhibits different stereochemistry affecting activity
PyrrolidineSaturated Nitrogen HeterocycleSimpler structure; primarily used as a building block
1H-PyrroleFive-membered Nitrogen RingMore reactive due to lower stability compared to pyridine
1H-Pyrido[3,2-b]indoleIndole DerivativeExhibits unique fluorescence properties

Cis-Octahydrofuro[3,4-C]Pyridine Hydrochloride is distinguished by its dual ring system that combines features from both furan and pyridine structures, offering unique reactivity profiles and biological activities not found in simpler analogs.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

163.0763918 g/mol

Monoisotopic Mass

163.0763918 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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